molecular formula C20H28N2O2 B4318598 methyl 1-benzylhexahydrospiro[piperidine-4,3'-pyrrolizine]-1'-carboxylate

methyl 1-benzylhexahydrospiro[piperidine-4,3'-pyrrolizine]-1'-carboxylate

Cat. No.: B4318598
M. Wt: 328.4 g/mol
InChI Key: VEWGPGAAIZSOKU-UHFFFAOYSA-N
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Description

Methyl 1-benzylhexahydrospiro[piperidine-4,3’-pyrrolizine]-1’-carboxylate is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of a piperidine ring fused with a pyrrolizine ring, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-benzylhexahydrospiro[piperidine-4,3’-pyrrolizine]-1’-carboxylate typically involves multistep reactions starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a piperidine derivative can be reacted with a pyrrolizine precursor in the presence of a suitable catalyst to form the spirocyclic structure. Reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as palladium or copper complexes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for yield and purity, often involving steps like recrystallization and chromatography to isolate the desired product. Microwave-assisted synthesis has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzylhexahydrospiro[piperidine-4,3’-pyrrolizine]-1’-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl 1-benzylhexahydrospiro[piperidine-4,3’-pyrrolizine]-1’-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 1-benzylhexahydrospiro[piperidine-4,3’-pyrrolizine]-1’-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their functions. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-benzylhexahydrospiro[piperidine-4,3’-pyrrolizine]-1’-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

methyl 1'-benzylspiro[1,2,5,6,7,8-hexahydropyrrolizine-3,4'-piperidine]-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c1-24-19(23)17-14-20(22-11-5-8-18(17)22)9-12-21(13-10-20)15-16-6-3-2-4-7-16/h2-4,6-7,17-18H,5,8-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWGPGAAIZSOKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2(CCN(CC2)CC3=CC=CC=C3)N4C1CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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